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Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964

C1-966 Hydrochloride: A Comprehensive
Technical Guide

Introduction

CI1-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a
key protein responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary
inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] By
blocking GAT-1, CI-966 effectively increases the concentration and prolongs the action of
GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[4][5] This
mechanism of action led to its investigation as a potential therapeutic agent for conditions
characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and as a
neuroprotectant.[1][6]

Developed as a centrally active compound capable of crossing the blood-brain barrier, CI-966
showed promising anticonvulsant properties in various preclinical models.[2][4][7] However, its
clinical development for epilepsy was halted during Phase | trials due to the emergence of
severe neurological and psychiatric adverse effects at higher doses.[1] Despite its failure as a
therapeutic drug, CI-966 remains a valuable pharmacological tool for researchers studying the
GABAergic system and the role of GAT-1 in health and disease. This guide provides an in-
depth overview of its chemical structure, properties, mechanism of action, and key
experimental findings.
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Chemical Structure and Physicochemical Properties

CI-966 hydrochloride is the salt form of the parent compound CI-966. Its chemical and

physical properties are summarized below.

Property Data Reference(s)
1-[2-[bis[4-
(Trifluoromethyl)phenyllmethox
IUPAC Name ylethyl]-1,2,5,6- (81191
tetrahydropyridine-3-carboxylic
acid hydrochloride
CAS Number 110283-66-4 [2][8]1[9]
Molecular Formula C23H22CIFsNO3 [8]
Molecular Weight 509.87 g/mol [2][8]19]
Purity =>98% (by HPLC) 9]
N Soluble to 100 mM in DMSO
Solubility [2][9][10]

and to 10 mM in ethanol

Storage Conditions

Short term (days to weeks):
Store at 0 - 4°C, desiccated.

Long term (months to years):

Store at -20°C.

[2](8]

Mechanism of Action and Pharmacology

The primary pharmacological action of CI-966 is the selective inhibition of the GAT-1

transporter.[3] GAT-1 is crucial for clearing GABA from the synapse, thus terminating its

inhibitory signal.[4] By blocking this transporter, CI-966 enhances GABA-mediated inhibition.[5]
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Caption: Mechanism of CI-966 at the GABAergic synapse.

Cl1-966 demonstrates high selectivity for GAT-1 over other GABA transporters.[2][9] This
selectivity is critical for its targeted pharmacological effect. The compound's potency, measured
by its half-maximal inhibitory concentration (ICso), has been determined for several cloned
human and rat transporters.

Target Transporter Species ICs0 Value (uM) Reference(s)
GAT-1 Human 0.26 [1112][3]

GAT-1 Rat 1.2 [21[3]

GAT-2 Rat 297 [3]

GAT-3 Human 333 [3]

GAT-3 Rat 1140 [3]

BGT-1 Human 300 [3]

The data clearly indicates that CI-966 is over 200-fold more selective for human GAT-1
compared to other GABA transporters like GAT-3 and BGT-1.[2][3]

Preclinical Pharmacokinetics

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1668964?utm_src=pdf-body-img
https://www.rndsystems.com/products/ci-966-hydrochloride_1296
https://www.tocris.com/products/ci-966-hydrochloride_1296
https://en.wikipedia.org/wiki/CI-966
https://www.rndsystems.com/products/ci-966-hydrochloride_1296
https://www.medchemexpress.com/ci-966.html
https://www.rndsystems.com/products/ci-966-hydrochloride_1296
https://www.medchemexpress.com/ci-966.html
https://www.medchemexpress.com/ci-966.html
https://www.medchemexpress.com/ci-966.html
https://www.medchemexpress.com/ci-966.html
https://www.medchemexpress.com/ci-966.html
https://www.rndsystems.com/products/ci-966-hydrochloride_1296
https://www.medchemexpress.com/ci-966.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetic studies in animal models demonstrated that CI-966 has excellent oral
bioavailability and is rapidly absorbed.[7]

Parameter Dog Rat Reference(s)
Oral Dose 1.39 mg/kg 5 mg/kg [7]
Tmax (Tlme to Peak
) 0.7 hours 4.0 hours [31[7]
Concentration)
ta/2 (Elimination Half-
) 1.2 hours 4.5 hours [31[7]
life, IV)
Absolute Oral
_ o 100% 100% 3171
Bioavailability
Primary Excretion .
Fecal (89%) Biliary (75%) [7]

Route

Clinical Development and Discontinuation

Cl1-966 was advanced into Phase | human clinical trials for the treatment of epilepsy.[1] While
lower doses were tolerated, escalation to higher doses revealed a narrow therapeutic window
and led to the emergence of severe adverse effects, ultimately causing the termination of its
development.[1]

Phase | Clinical Trial Outcomes

25 mg Dose 50 mg Dose

Severe Neurological & Psychiatric Symptoms
(Myoclonus, Tremors, Psychosis)

1-10 mg Dose
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Caption: Dose-dependent adverse effects of CI-966 in humans.

The severe psychotomimetic effects observed at the 50 mg dose were described as similar to
schizophrenia or mania and were of prolonged duration, lasting several days.[1] This
unacceptable safety profile prevented further clinical investigation.[1]

Experimental Protocols

Detailed experimental protocols are typically found within the primary research literature. Below
is a generalized methodology for a GABA uptake inhibition assay, a fundamental experiment
used to characterize compounds like CI-966.

Obijective: To determine the I1Cso value of CI-966 for the GAT-1 transporter.
Methodology:

e Cell Culture: Utilize a stable cell line (e.g., HEK-293 or CHO) engineered to express the
human GAT-1 transporter. Culture the cells to an appropriate confluency in multi-well plates.

o Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt
solution.

o Compound Preparation: Prepare a stock solution of CI-966 hydrochloride in DMSO. Create
a series of dilutions in the assay buffer to cover a wide concentration range (e.g., from 1 nM
to 100 uM).

o Uptake Assay:
o Wash the cells with the assay buffer.

o Pre-incubate the cells for 10-20 minutes with the various concentrations of CI-966 or
vehicle (DMSO) as a control.

o Initiate the uptake reaction by adding a solution containing a low concentration of
radiolabeled GABA (e.g., [E(H]JGABA) and continue incubation for a short period (e.g., 10-
30 minutes) at room temperature or 37°C.
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» Termination and Washing: Terminate the uptake by rapidly aspirating the assay solution and
washing the cells multiple times with ice-cold assay buffer to remove extracellular [BH|GABA.

o Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer or detergent
(e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and
measure the amount of incorporated radioactivity using a liquid scintillation counter.

o Data Analysis:
o Radioactivity counts are proportional to the amount of GABA taken up by the cells.

o Plot the percentage of inhibition of [BHJGABA uptake versus the logarithm of the CI-966
concentration.

o Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to
calculate the ICso value.
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Generalized GABA Uptake Inhibition Assay Workflow

1. Culture Cells
Expressing GAT-1

Y

2. Pre-incubate cells with
different [CI-966]

Y

3. Initiate Uptake:
Add [BH]GABA

Y

4. Terminate Reaction:
Wash with ice-cold buffer

Y

5. Lyse Cells

Y

6. Measure Radioactivity
(Scintillation Counting)

7. Analyze Data:
Calculate ICso

Click to download full resolution via product page
Caption: Workflow for a typical GAT-1 inhibition assay.

Conclusion
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CI-966 hydrochloride is a highly potent and selective GAT-1 inhibitor with a well-characterized
pharmacological profile. Its ability to enhance GABAergic neurotransmission gave it a strong
preclinical rationale as a novel anticonvulsant. However, the compound's clinical utility was
ultimately limited by an unacceptably narrow therapeutic index, with severe CNS toxicity
emerging at doses only slightly higher than those that were well-tolerated.[1] While not a viable
therapeutic agent, CI-966 hydrochloride continues to serve as an important reference
compound and research tool for elucidating the complex roles of the GAT-1 transporter in the
central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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